molecular formula C11H10F2O3 B1314489 Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate CAS No. 359424-42-3

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

Cat. No.: B1314489
CAS No.: 359424-42-3
M. Wt: 228.19 g/mol
InChI Key: SJQAWRHMPXRCRM-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-difluorophenyl)-3-oxopropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: 3-(3,5-difluorophenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The difluorophenyl group can influence the compound’s binding affinity to various receptors or enzymes, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: Similar structure but with chlorine atoms instead of fluorine.

    Ethyl 3-(3,5-dibromophenyl)-3-oxopropanoate: Bromine atoms replace the fluorine atoms.

    Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate: Methyl groups instead of halogens.

Uniqueness

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is unique due to the presence of fluorine atoms, which can significantly alter the compound’s reactivity and biological activity compared to its chloro, bromo, and methyl analogs. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQAWRHMPXRCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543553
Record name Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359424-42-3
Record name Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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